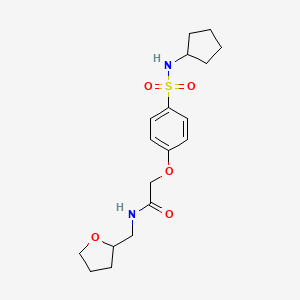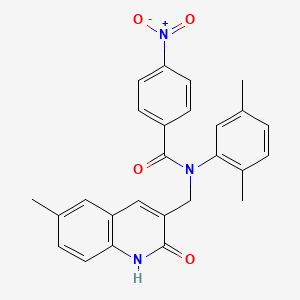![molecular formula C21H19FN4O B7704963 4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide](/img/structure/B7704963.png)
4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide is a compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system composed of a pyrazole and a quinoline ring. The presence of a fluorine atom and a benzamide group further enhances its chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an o-aminobenzaldehyde and a ketone or aldehyde . Another approach is the multicomponent reaction, which involves the reaction of multiple starting materials in a single step to form the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
In chemistry, it has been explored as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets . For example, pyrazoloquinoline derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities . In the industry, these compounds can be used as intermediates in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide involves its interaction with specific molecular targets in the body. One of the key targets is the tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC . These receptors are involved in the proliferation, differentiation, and survival of cells. The compound binds to the kinase domain of these receptors, inhibiting their activity and thereby blocking the downstream signaling pathways that promote cell growth and survival . This mechanism makes it a promising candidate for the treatment of various cancers and other diseases.
Comparación Con Compuestos Similares
4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can be compared with other similar compounds such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar pyrazole core but differ in the nature of the fused heterocyclic ring and the substituents attached to it. The presence of a fluorine atom and a benzamide group in this compound makes it unique and may contribute to its distinct biological activities .
Propiedades
IUPAC Name |
4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-13(2)12-26-20-17(11-15-5-3-4-6-18(15)23-20)19(25-26)24-21(27)14-7-9-16(22)10-8-14/h3-11,13H,12H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFUHJYGLALCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[4-(acetylamino)phenyl]sulfamoyl}-2-methyl-N-propylbenzamide](/img/structure/B7704886.png)


![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704924.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B7704939.png)
![3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B7704949.png)


![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B7704972.png)
![N-benzyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7704974.png)
![N-(furan-2-ylmethyl)-2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B7704978.png)
![N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide](/img/structure/B7704979.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7704980.png)
![N-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B7704983.png)
